molecular formula C11H17NO2S B106448 N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine CAS No. 16191-76-7

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine

Cat. No.: B106448
CAS No.: 16191-76-7
M. Wt: 227.33 g/mol
InChI Key: FQDYSHSSSNRQFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity . The product is then purified through techniques like recrystallization or chromatography to achieve the desired quality for commercial use.

Biological Activity

N1-Ethyl-2-[(4-Methylphenyl)Sulfonyl]Ethan-1-Amine, also known by its CAS number 16191-76-7, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and significant biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition effects.

  • Molecular Formula : C11H17NO2S
  • Molecular Weight : 227.32 g/mol
  • Structure : The compound features an ethyl group attached to a sulfonamide moiety, which is linked to a phenyl group with a methyl substituent.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylamine under controlled conditions. This synthetic route allows for the production of the compound in high yield and purity, making it suitable for various research applications.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low microgram range .

CompoundMIC (µg/mL)Bacterial Target
Sarumine8S. aureus
Sulfonamide Derivative16E. coli

Anti-inflammatory Activity

The compound has been explored for its anti-inflammatory properties. Similar sulfonamide derivatives have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may also possess similar effects. These compounds can modulate pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory diseases .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have demonstrated their ability to inhibit enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory response .

Case Studies and Research Findings

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against resistant bacterial strains. This compound was included as part of a broader investigation into structure-activity relationships (SAR), revealing promising results against multi-drug resistant pathogens .
  • Anti-inflammatory Mechanism : In vitro assays demonstrated that compounds similar to this compound significantly reduced the secretion of TNF-alpha and IL-6 from activated macrophages, indicating a potential mechanism for its anti-inflammatory action .
  • Enzyme Interaction : Molecular docking studies suggested that this compound interacts favorably with COX enzymes, potentially leading to effective inhibition. This interaction highlights the compound's potential as a lead candidate for developing new anti-inflammatory drugs .

Properties

IUPAC Name

N-ethyl-2-(4-methylphenyl)sulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-12-8-9-15(13,14)11-6-4-10(2)5-7-11/h4-7,12H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDYSHSSSNRQFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364750
Record name N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16191-76-7
Record name N-Ethyl-2-(4-methylbenzene-1-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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